(2E)-2-Cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(prop-2-EN-1-YL)prop-2-enamide
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Overview
Description
(2E)-2-Cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(prop-2-EN-1-YL)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a phenoxy group, and a pyrido[1,2-A]pyrimidin-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(prop-2-EN-1-YL)prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrido[1,2-A]pyrimidin-4-one derivative with a cyanoacrylamide precursor under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-Cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(prop-2-EN-1-YL)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(2E)-2-Cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(prop-2-EN-1-YL)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-Cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(prop-2-EN-1-YL)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-Cyano-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide
- Methyl (2E)-2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate
- (2E)-2-Cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)acrylamide
Uniqueness
(2E)-2-Cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(prop-2-EN-1-YL)prop-2-enamide is unique due to its specific structural features, such as the combination of a cyano group, a phenoxy group, and a pyrido[1,2-A]pyrimidin-4-one moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C21H16N4O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C21H16N4O3/c1-2-11-23-19(26)15(14-22)13-17-20(28-16-8-4-3-5-9-16)24-18-10-6-7-12-25(18)21(17)27/h2-10,12-13H,1,11H2,(H,23,26)/b15-13+ |
InChI Key |
GEWARDAGKLMLSC-FYWRMAATSA-N |
Isomeric SMILES |
C=CCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3)/C#N |
Canonical SMILES |
C=CCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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